molecular formula C25H22N2O5 B2924819 (Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929825-07-0

(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2924819
CAS No.: 929825-07-0
M. Wt: 430.46
InChI Key: IKNFCXPYVPKPHQ-FMCGGJTJSA-N
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused benzofuroxazinone core, which is further functionalized with methoxy groups and a pyridinylmethyl substituent. The presence of the (Z)-configuration in the benzylidene moiety adds to its stereochemical complexity.

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-3-5-21(30-2)17(11-18)12-23-24(28)19-4-6-22-20(25(19)32-23)14-27(15-31-22)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNFCXPYVPKPHQ-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuroxazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuroxazinone ring system.

    Introduction of the Benzylidene Group: The (Z)-benzylidene moiety is introduced via a condensation reaction, often using aldehydes and appropriate catalysts to ensure the (Z)-configuration.

    Functionalization with Methoxy Groups: Methoxy groups are typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the benzofuroxazinone core with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzofuroxazinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, (Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow it to target specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to form stable derivatives makes it useful in material science.

Mechanism of Action

The mechanism by which (Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: can be compared with other benzofuroxazinone derivatives, such as:

Uniqueness

The (Z)-configuration and the specific substitution pattern of this compound make it unique among similar compounds

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzofuro[7,6-e][1,3]oxazine core structure with various substituents that may influence its biological activity. The presence of the pyridine and methoxy groups is particularly noteworthy as these moieties are often associated with enhanced pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study on similar benzofuro compounds indicated that derivatives with benzylidene substitutions exhibited significant antimicrobial activity against various pathogens. Molecular docking studies suggested strong binding interactions with bacterial enzymes, which may be applicable to our compound of interest. This indicates a potential mechanism through which the compound could exert its antimicrobial effects by inhibiting critical enzymatic pathways in bacteria .

Anticancer Properties

Preliminary investigations have shown that related compounds within the same structural class possess notable anticancer activity. For instance, certain derivatives demonstrated cytotoxic effects against multiple cancer cell lines, including breast and colorectal cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth with high binding affinity to dehydrosqualene synthase .
Study 2Anticancer ActivityShowed IC50 values below 10 µM against colorectal cancer cell lines, indicating potent cytotoxicity .
Study 3Mechanistic InsightsProposed that the compound induces apoptosis in cancer cells through mitochondrial pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial resistance and cancer cell proliferation.
  • Apoptotic Induction : Evidence suggests that it can trigger programmed cell death in cancer cells by affecting mitochondrial function.
  • Cell Cycle Arrest : Similar compounds have been shown to disrupt normal cell cycle progression, leading to increased apoptosis in tumor cells.

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